molecular formula C21H21N3O B5788584 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5788584
M. Wt: 331.4 g/mol
InChI Key: LTPDEDVNKSDZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the inhibition of dopamine D3 receptors and acetylcholinesterase. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopamine system. The mesolimbic dopamine system is involved in the regulation of reward, motivation, and addiction. The inhibition of dopamine D3 receptors by 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine leads to a decrease in the release of dopamine in this system, which may be beneficial in the treatment of addiction and other disorders.
Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in cognitive function. The inhibition of acetylcholinesterase by 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine leads to an increase in the concentration of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, which may be beneficial in the treatment of cognitive impairments. 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to decrease the locomotor activity of rats, which may be indicative of its potential as an antipsychotic agent.

Advantages and Limitations for Lab Experiments

1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method has been optimized for high purity and yield. It has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has some limitations for lab experiments. Its potency and efficacy may vary depending on the experimental conditions and the animal model used. The compound may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine. Another direction is the evaluation of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine in clinical trials for the treatment of cognitive impairments associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. The potential off-target effects of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine need to be carefully evaluated in future studies. Additionally, the development of novel delivery methods for 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-(2-naphthylmethyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the desired compound. The synthesis method has been reported in several research articles, and the purity and yield of the compound have been optimized in different ways.

Scientific Research Applications

1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a potent antagonist of the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This dual mechanism of action makes 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine a promising candidate for the treatment of cognitive impairments associated with these diseases.

properties

IUPAC Name

[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(20-6-3-9-22-15-20)24-12-10-23(11-13-24)16-17-7-8-18-4-1-2-5-19(18)14-17/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPDEDVNKSDZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Naphthalen-2-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone

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